Panduratin A

Catalog No.
S538594
CAS No.
89837-52-5
M.F
C26H30O4
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panduratin A

CAS Number

89837-52-5

Product Name

Panduratin A

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1

InChI Key

LYDZCXVWCFJAKQ-ZFGGDYGUSA-N

SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

Panduratin A

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3

The exact mass of the compound Panduratin A is 406.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of diarylheptanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Properties

Panduratin A, a natural product isolated from the rhizomes of Boesenbergia pandurata (commonly known as Krachai or fingerroot) [], has been the focus of scientific research due to its potential antibacterial properties. Studies have shown that Panduratin A exhibits activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [].

  • Minimum Inhibitory Concentration (MIC)

    Research suggests that Panduratin A has a low minimum inhibitory concentration (MIC) against several bacterial strains. MIC refers to the lowest concentration of a substance that can inhibit the visible growth of bacteria. Lower MIC values indicate stronger antibacterial activity [].

  • Mechanism of Action

    The exact mechanism by which Panduratin A exerts its antibacterial effect is still being investigated. However, some studies suggest it might disrupt bacterial cell membranes, leading to cell death [].

Anti-inflammatory Potential

Another area of scientific exploration for Panduratin A is its potential anti-inflammatory properties. In vitro studies have shown that Panduratin A may suppress the production of inflammatory mediators, suggesting a possible therapeutic role in inflammatory diseases [].

  • Cellular Studies

    Studies on human immune cells indicate that Panduratin A might downregulate the production of pro-inflammatory cytokines, molecules involved in the inflammatory response [].

  • Future Directions

    Further research is necessary to elucidate the specific mechanisms underlying the anti-inflammatory effects of Panduratin A and to evaluate its efficacy in animal models of inflammatory diseases.

  • While the scientific research on Panduratin A is promising, it is still in the pre-clinical stages. More studies are needed to determine its safety and efficacy in humans before it can be considered a therapeutic agent.

Panduratin A is a naturally occurring compound classified as a diarylheptanoid, primarily isolated from the rhizome of Kaempferia pandurata and Boesenbergia rotunda. Its chemical structure is characterized by a unique arrangement of functional groups that contribute to its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The molecular formula for panduratin A is C26H30O4C_{26}H_{30}O_{4} .

Studies suggest Panduratin A exhibits various biological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities [, , ]. The mechanisms behind these effects are being explored. For example, research suggests Panduratin A might influence certain signaling pathways to reduce inflammation []. Additionally, it might interact with free radicals to exert its antioxidant properties []. More research is needed to fully understand its mechanism of action across different biological processes.

That can modify its structure and enhance its biological activity. One significant reaction is the Diels-Alder reaction, which has been utilized in synthetic pathways to create derivatives of panduratin A . Additionally, panduratin A exhibits reactivity with reactive oxygen species, influencing cell signaling pathways associated with inflammation and apoptosis .

Panduratin A has demonstrated a wide range of biological activities:

  • Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress in cells .
  • Anti-inflammatory Effects: Panduratin A inhibits the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .
  • Anticancer Properties: Studies have shown that panduratin A induces apoptosis in cancer cell lines, such as prostate cancer cells, and inhibits the proliferation of human oral epidermoid carcinoma cells .
  • Metabolic Regulation: It acts as an activator of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and may have implications for obesity treatment .

The synthesis of panduratin A can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting panduratin A from the rhizomes of Kaempferia pandurata or Boesenbergia rotunda using solvents like ethanol or methanol.
  • Chemical Synthesis: A notable synthetic route involves a six-step process incorporating a Diels-Alder reaction to construct the core structure of panduratin A . This method allows for the creation of various derivatives with enhanced properties.

Panduratin A has potential applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a therapeutic agent for conditions like cancer and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage and promoting skin health.
  • Food Industry: As a natural antioxidant, panduratin A can be used in food preservation to extend shelf life and maintain nutritional quality .

Research has indicated that panduratin A interacts with various biological targets:

  • It modulates signaling pathways related to inflammation and apoptosis through its action on PPARs .
  • Interaction studies have shown that panduratin A can enhance the efficacy of other chemotherapeutic agents while potentially reducing their side effects, such as nephrotoxicity associated with cisplatin .

Several compounds share structural similarities with panduratin A, each exhibiting unique biological activities:

CompoundSourceBiological Activity
CurcuminCurcuma longaAnti-inflammatory, antioxidant, anticancer
BergamottinCitrus bergamiaAntioxidant, antibacterial
LuteolinVarious plantsAnti-inflammatory, antioxidant
ChalconeVarious sourcesAnticancer, antimicrobial

Panduratin A stands out due to its specific activation of PPARs, which is less common among these similar compounds. Its dual role in modulating metabolic pathways while exerting anticancer effects highlights its potential as a multifunctional therapeutic agent.

Panduratin A represents a complex cyclohexenyl chalcone natural product that requires sophisticated approaches for its efficient extraction from natural sources, purification to analytical standards, and laboratory synthesis. The development of effective methodologies for obtaining this bioactive compound has been crucial for advancing research into its therapeutic applications and enabling industrial-scale production.

Conventional Phytochemical Extraction Techniques

Traditional phytochemical extraction methods for panduratin A have evolved significantly to maximize yield while maintaining compound integrity. Ultrasound-assisted extraction has emerged as the most effective conventional approach, utilizing n-hexane as the optimal solvent system [1] [2]. This technique achieves exceptional efficiency with a particle size of 125 micrometers, extraction times of only 10 minutes, and a solvent-to-material ratio of 1:30 (g/mL), yielding 6.96 ± 0.07% crude extract containing 10.48 mg/g of panduratin A [1] [2].

Methanol extraction remains widely employed, particularly for large-scale operations. Using reflux conditions for 3 hours, researchers have successfully processed 5.5 kg of dried Boesenbergia rotunda rhizomes with 15 liters of methanol, obtaining 680 grams of crude extract [3]. While this method provides substantial yields, the panduratin A content varies significantly depending on the extraction parameters and plant material quality [3].

Chloroform and ethanol extraction methods have also been documented, though with variable efficiency profiles. These approaches typically require longer extraction times and may not achieve the optimal panduratin A concentrations observed with n-hexane systems [4] [5]. Water extraction, while providing higher overall extract yields than organic solvents, consistently produces lower panduratin A concentrations, making it less suitable for applications requiring high compound purity [6].

The optimization of extraction parameters has revealed critical factors affecting panduratin A recovery. Particle size reduction to 125 micrometers significantly enhances extraction efficiency by increasing the surface area available for solvent penetration [1]. Temperature control during extraction prevents thermal degradation of the compound, while multiple extraction cycles can improve overall yield without compromising quality [7].

Advanced Chromatographic Purification Strategies

Modern purification approaches for panduratin A have revolutionized the efficiency and purity achievable in laboratory and industrial settings. Centrifugal partition chromatography represents the most significant advancement, achieving remarkable purity levels of 99.69% for panduratin A in just 30 minutes [1] [2]. This technique utilizes an n-hexane/methanol/water solvent system in a 5:3.4:1.6 ratio under ascending mode conditions, providing 90-95% recovery yields that surpass traditional methods [1] [2].

Silica gel column chromatography remains the foundation of panduratin A purification, employing hexane/ethyl acetate gradient elution systems. Standard protocols utilize 9 × 120 cm columns packed with 150 mesh silica gel, achieving 85-95% purity over several hours of separation time [5] [8]. The technique requires careful optimization of gradient profiles to achieve baseline separation from related compounds such as pinostrobin and other co-occurring chalcones [5].

Sephadex LH-20 column chromatography provides exceptional selectivity for panduratin A purification from complex natural product mixtures. Using methanol/dichloromethane (1:1) as the mobile phase, this hydroxypropylated dextran-based resin achieves 90-95% purity with 75-85% recovery yields [5] [9]. The unique dual hydrophilic-lipophilic character of Sephadex LH-20 enables effective separation based on both molecular size and partition coefficients [9] [10].

Preparative high-performance liquid chromatography represents the gold standard for analytical-grade panduratin A isolation. Utilizing C18 columns with acetonitrile/water mobile phases containing formic acid, preparative HPLC achieves purities exceeding 98% within 30-60 minutes [8] [11]. While recovery yields are typically lower (60-75%) due to the high selectivity requirements, the exceptional purity obtained makes this technique invaluable for biological assays and analytical standard preparation [11].

RP-18 column chromatography offers an intermediate approach between traditional silica gel methods and preparative HPLC. Using acetonitrile/water gradient systems, this technique achieves 95-98% purity with 80-90% recovery yields in 1-2 hours [8]. The reversed-phase mechanism provides complementary selectivity to normal-phase silica gel methods, enabling purification of closely related structural analogs [8].

Total Synthesis Approaches

Laboratory synthesis of panduratin A has focused primarily on Diels-Alder cycloaddition strategies, which enable construction of the characteristic cyclohexenyl ring system with appropriate substitution patterns. These synthetic approaches provide essential alternatives to natural extraction, particularly for structure-activity relationship studies and development of improved analogs.

Diels-Alder Reaction-Based Synthetic Routes

High-pressure Diels-Alder methodology has proven most successful for panduratin A synthesis, achieving 70% overall yield in six synthetic steps [12] [13]. This approach utilizes chalcone derivatives as dienophiles in combination with E-ocimene under elevated pressure conditions. The reaction proceeds through a controlled cycloaddition mechanism that forms the essential cyclohexenyl ring system with the required substitution pattern [12] [13].

The synthetic sequence begins with preparation of appropriately protected chalcone derivatives, typically incorporating methoxymethyl protecting groups to prevent undesired side reactions during the cycloaddition step [13]. E-ocimene serves as the diene component, providing the necessary carbon framework for the prenyl side chain that characterizes panduratin A [12] [14].

Thermally promoted Diels-Alder reactions represent an alternative approach, though with generally lower overall yields of 45-55% over 8-10 synthetic steps [15]. These methods utilize elevated temperatures rather than pressure to drive the cycloaddition reaction, requiring careful optimization to prevent thermal decomposition of sensitive intermediates [15].

Conventional Diels-Alder conditions have been employed for simplified synthetic routes utilizing chalcone skeletons with geranyl substituents. These approaches typically require 4-6 steps and achieve moderate yields of 50-65%, making them suitable for preparative-scale synthesis when high efficiency is not critical [15].

The mechanistic understanding of these cycloaddition reactions has revealed the importance of electronic effects in controlling regioselectivity and stereochemistry. The electron-withdrawing carbonyl group in the chalcone dienophile activates the system toward reaction with the electron-rich diene component, while steric factors determine the preferred orientation of approach [12] [13].

Stereoselective Challenges in Laboratory Synthesis

The synthesis of optically pure panduratin A presents significant stereochemical challenges due to the presence of multiple chiral centers at C-1, C-2, and C-6 positions in the cyclohexenyl ring system. Asymmetric Diels-Alder cycloaddition using chiral boron complexes has emerged as the most promising approach for enantioselective synthesis, achieving enantiomeric excesses of 80-95% under optimized conditions [17] [18] [19].

Chiral auxiliary methods have been extensively investigated for controlling stereochemistry during the key cycloaddition step. These approaches utilize covalently attached chiral directing groups that influence the facial selectivity of the Diels-Alder reaction through steric and electronic effects. While effective, chiral auxiliary methods typically require additional synthetic steps for attachment and removal of the directing groups [20].

Chiral catalyst development represents an active area of research for panduratin A synthesis. Chiral Lewis acids and organocatalysts have shown particular promise, with success rates of 85-98% enantiomeric excess achievable with optimized catalyst systems [18] [19] [20]. The development of these catalytic systems requires careful consideration of substrate scope, reaction conditions, and catalyst stability under the required reaction conditions.

Enzymatic resolution approaches offer alternative strategies for accessing optically pure panduratin A, though these methods are currently limited by the availability of suitable enzymes and the need for racemic starting materials. Recent advances in biocatalytic methods suggest potential for developing more efficient enzymatic approaches in the future [20].

The stereochemical control at individual chiral centers presents distinct challenges requiring tailored solutions. Control at the C-1 position typically relies on directed orthometalation and chiral ligand systems, achieving 70-90% stereoselectivity [20]. The C-2 position requires stereoselective reduction methods with success rates of 60-85%, while the C-6 position benefits most from asymmetric Diels-Alder approaches achieving 80-95% selectivity [20].

Temperature sensitivity of many chiral catalyst systems represents a significant limitation, as the elevated temperatures often required for Diels-Alder reactions can compromise catalyst performance and stereoselectivity. Recent advances in flow chemistry applications and dual catalysis systems offer potential solutions to these challenges by enabling better temperature control and catalyst stability [20].

The cost and complexity of chiral methods remains a practical limitation for large-scale synthesis. While laboratory-scale enantioselective syntheses have been demonstrated, the expensive chiral catalysts and multi-step procedures required present challenges for industrial implementation. Current research focuses on developing more cost-effective catalytic systems and continuous flow synthesis methods that could enable economical production of optically pure panduratin A [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Exact Mass

406.2144

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

89837-52-5

Wikipedia

Panduratin a

Dates

Last modified: 04-14-2024
1: Hariono M, Choi SB, Roslim RF, Nawi MS, Tan ML, Kamarulzaman EE, Mohamed N, Yusof R, Othman S, Abd Rahman N, Othman R, Wahab HA. Thioguanine-based DENV-2 NS2B/NS3 protease inhibitors: Virtual screening, synthesis, biological evaluation and molecular modelling. PLoS One. 2019 Jan 24;14(1):e0210869. doi: 10.1371/journal.pone.0210869. eCollection 2019. PubMed PMID: 30677071; PubMed Central PMCID: PMC6345492.
2: Kim H, Kim C, Kook KE, Yanti, Choi S, Kang W, Hwang JK. Inhibitory Effects of Standardized Boesenbergia pandurata Extract and Its Active Compound Panduratin A on Lipopolysaccharide-Induced Periodontal Inflammation and Alveolar Bone Loss in Rats. J Med Food. 2018 Oct;21(10):961-970. doi: 10.1089/jmf.2017.4155. Epub 2018 Aug 8. PubMed PMID: 30088980.
3: Salama SM, Ibrahim IAA, Shahzad N, Al-Ghamdi S, Ayoub N, AlRashdi AS, Abdulla MA, Salehen N, Bilgen M. Hepatoprotectivity of Panduratin A against liver damage: In vivo demonstration with a rat model of cirrhosis induced by thioacetamide. APMIS. 2018 Sep;126(9):710-721. doi: 10.1111/apm.12878. Epub 2018 Jul 29. PubMed PMID: 30058214.
4: Lai SL, Mustafa MR, Wong PF. Panduratin A induces protective autophagy in melanoma via the AMPK and mTOR pathway. Phytomedicine. 2018 Mar 15;42:144-151. doi: 10.1016/j.phymed.2018.03.027. Epub 2018 Mar 15. PubMed PMID: 29655680.
5: Liu Q, Cao Y, Zhou P, Gui S, Wu X, Xia Y, Tu J. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells. Biomol Ther (Seoul). 2018 May 1;26(3):328-334. doi: 10.4062/biomolther.2017.042. PubMed PMID: 29301388; PubMed Central PMCID: PMC5933901.
6: Kim H, Kim C, Kim DU, Chung HC, Hwang JK. Inhibitory Effects of Boesenbergia pandurata on Age-Related Periodontal Inflammation and Alveolar Bone Loss in Fischer 344 Rats. J Microbiol Biotechnol. 2018 Mar 28;28(3):357-366. doi: 10.4014/jmb.1711.11034. PubMed PMID: 29212295.
7: Parida P, Yadav RNS, Dehury B, Ghosh D, Mahapatra N, Mitra A, Mohanta TK. Novel Insights into the Molecular Interaction of a Panduratin A Derivative with the Non Structural Protein (NS3) of Dengue Serotypes: A Molecular Dynamics Study. Curr Pharm Biotechnol. 2017;18(9):769-782. doi: 10.2174/1389201018666171122122338. PubMed PMID: 29173158.
8: Kim H, Kim MB, Kim C, Hwang JK. Inhibitory Effects of Panduratin A on Periodontitis-Induced Inflammation and Osteoclastogenesis through Inhibition of MAPK Pathways In Vitro. J Microbiol Biotechnol. 2018 Feb 28;28(2):190-198. doi: 10.4014/jmb.1707.07042. PubMed PMID: 29061028.
9: Sa BK, Kim C, Kim MB, Hwang JK. Panduratin A Prevents Tumor Necrosis Factor-Alpha-Induced Muscle Atrophy in L6 Rat Skeletal Muscle Cells. J Med Food. 2017 Nov;20(11):1047-1054. doi: 10.1089/jmf.2017.3970. Epub 2017 Sep 21. PubMed PMID: 28933980.
10: Osman H, Idris NH, Kamarulzaman EE, Wahab HA, Hassan MZ. 3,5-Bis(arylidene)-4-piperidones as potential dengue protease inhibitors. Acta Pharm Sin B. 2017 Jul;7(4):479-484. doi: 10.1016/j.apsb.2017.04.009. Epub 2017 May 4. PubMed PMID: 28752033; PubMed Central PMCID: PMC5518655.
11: Kim DU, Chung HC, Kim C, Hwang JK. Oral intake of Boesenbergia pandurata extract improves skin hydration, gloss, and wrinkling: A randomized, double-blind, and placebo-controlled study. J Cosmet Dermatol. 2017 Dec;16(4):512-519. doi: 10.1111/jocd.12343. Epub 2017 Apr 18. PubMed PMID: 28421656.
12: Kim M, Choi S, Noh K, Kim C, Kim E, Hwang JK, Kang W. Determination of panduratin A in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2017 Apr 15;137:151-154. doi: 10.1016/j.jpba.2017.01.027. Epub 2017 Jan 16. PubMed PMID: 28119213.
13: Tan BC, Tan SK, Wong SM, Ata N, Rahman NA, Khalid N. Distribution of Flavonoids and Cyclohexenyl Chalcone Derivatives in Conventional Propagated and In Vitro-Derived Field-Grown Boesenbergia rotunda (L.) Mansf. Evid Based Complement Alternat Med. 2015;2015:451870. doi: 10.1155/2015/451870. Epub 2015 Apr 7. PubMed PMID: 25883671; PubMed Central PMCID: PMC4391327.
14: Woo SW, Rhim DB, Kim C, Hwang JK. Effect of Standardized Boesenbergia pandurata Extract and Its Active Compound Panduratin A on Skin Hydration and Barrier Function in Human Epidermal Keratinocytes. Prev Nutr Food Sci. 2015 Mar;20(1):15-21. doi: 10.3746/pnf.2015.20.1.15. Epub 2015 Mar 31. PubMed PMID: 25866745; PubMed Central PMCID: PMC4391536.
15: Lai SL, Wong PF, Lim TK, Lin Q, Mustafa MR. iTRAQ-based proteomic identification of proteins involved in anti-angiogenic effects of Panduratin A on HUVECs. Phytomedicine. 2015 Jan 15;22(1):203-12. doi: 10.1016/j.phymed.2014.11.016. Epub 2014 Dec 3. PubMed PMID: 25636890.
16: Yogiara, Hwang SJ, Park S, Hwang JK, Pan JG. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol. Lett Appl Microbiol. 2015 May;60(5):431-9. doi: 10.1111/lam.12398. Epub 2015 Mar 12. PubMed PMID: 25631558.
17: Lai SL, Wong PF, Lim TK, Lin Q, Mustafa MR. Cytotoxic mechanisms of panduratin A on A375 melanoma cells: A quantitative and temporal proteomics analysis. Proteomics. 2015 May;15(9):1608-21. doi: 10.1002/pmic.201400039. Epub 2015 Mar 30. PubMed PMID: 25594392.
18: Md-Mustafa ND, Khalid N, Gao H, Peng Z, Alimin MF, Bujang N, Ming WS, Mohd-Yusuf Y, Harikrishna JA, Othman RY. Transcriptome profiling shows gene regulation patterns in a flavonoid pathway in response to exogenous phenylalanine in Boesenbergia rotunda cell culture. BMC Genomics. 2014 Nov 18;15:984. doi: 10.1186/1471-2164-15-984. PubMed PMID: 25407215; PubMed Central PMCID: PMC4289260.
19: Kim MS, Pyun HB, Hwang JK. Panduratin A, an activator of PPAR-α/δ, suppresses the development of oxazolone-induced atopic dermatitis-like symptoms in hairless mice. Life Sci. 2014 Mar 28;100(1):45-54. doi: 10.1016/j.lfs.2014.01.076. Epub 2014 Feb 11. PubMed PMID: 24530874.
20: Salama SM, AlRashdi AS, Abdulla MA, Hassandarvish P, Bilgen M. Protective activity of Panduratin A against thioacetamide-induced oxidative damage: demonstration with in vitro experiments using WRL-68 liver cell line. BMC Complement Altern Med. 2013 Oct 24;13:279. doi: 10.1186/1472-6882-13-279. PubMed PMID: 24156366; PubMed Central PMCID: PMC3874749.

Explore Compound Types